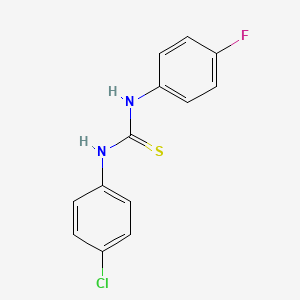

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea

CAS No.: 370-26-3

Cat. No.: VC3727060

Molecular Formula: C13H10ClFN2S

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370-26-3 |

|---|---|

| Molecular Formula | C13H10ClFN2S |

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea |

| Standard InChI | InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |

| Standard InChI Key | NIPYHMPCDVJZQR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F |

Introduction

Chemical Structure and Properties

1-(4-Chlorophenyl)-3-(4-fluorophenyl)thiourea possesses a distinct chemical structure that contributes significantly to its biological activity profile. The compound features a central thiourea group flanked by two different halogenated phenyl rings—a 4-chlorophenyl group and a 4-fluorophenyl group—attached to the nitrogen atoms of the thiourea moiety. This structural arrangement creates a molecule with unique electronic and steric properties that influence its interactions with biological targets.

The presence of the thiourea functional group (-NH-CS-NH-) is particularly significant, as it can participate in hydrogen bonding interactions with proteins and other biological molecules. The sulfur atom in the thiourea group can also engage in various non-covalent interactions, further enhancing the compound's ability to bind to biological targets. Additionally, the halogen substituents (chlorine and fluorine) on the phenyl rings can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-target binding.

Table 1: Chemical and Physical Properties of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)thiourea

| Property | Value |

|---|---|

| CAS Number | 370-26-3 |

| Molecular Formula | C₁₃H₁₀ClFN₂S |

| Molecular Weight | 280.75 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea |

| Standard InChI | InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |

| Standard InChIKey | NIPYHMPCDVJZQR-UHFFFAOYSA-N |

The compound's molecular weight of 280.75 g/mol places it within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a compound. The presence of the two nitrogen atoms and the sulfur atom in the thiourea group, along with the halogen substituents, contributes to the compound's ability to form hydrogen bonds and other non-covalent interactions with biological targets.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea can be accomplished through various chemical routes, with the most common approach involving the reaction of appropriate amines with isothiocyanates. Specifically, the reaction between 4-chloroaniline and 4-fluorophenyl isothiocyanate (or, alternatively, 4-fluoroaniline and 4-chlorophenyl isothiocyanate) can yield the desired thiourea derivative.

In a typical synthetic procedure, the amine (e.g., 4-chloroaniline) is dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the isothiocyanate (e.g., 4-fluorophenyl isothiocyanate) is added dropwise to the solution. The reaction mixture is then stirred under reflux conditions for several hours. After completion of the reaction, the product can be isolated by filtration or extraction, followed by purification through recrystallization or column chromatography.

Recent advancements in synthetic methodologies have introduced more efficient and environmentally friendly approaches for the preparation of thioureas. One notable example is the development of a three-component chromatography-free reaction involving isocyanides, amines, and elemental sulfur in an aqueous medium. This method offers several advantages, including the avoidance of organic solvents and catalysts, and the ability to isolate the crystalline products directly from the reaction mixture by simple filtration .

The specific reaction conditions, including temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for the efficient synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, especially when considering its potential applications in pharmaceutical research and development .

Biological Activities

1-(4-Chlorophenyl)-3-(4-fluorophenyl)thiourea exhibits a range of biological activities that make it a compound of significant interest in biomedical research. Like many thiourea derivatives, it has been studied for its potential therapeutic effects against various diseases, with particular emphasis on cancer, inflammation, and autoimmune disorders.

The compound's anticancer properties are thought to be mediated through multiple mechanisms, including inhibition of specific enzymes involved in cancer cell proliferation and survival. The thiourea moiety, along with the halogenated phenyl substituents, likely plays a crucial role in the compound's interactions with these biological targets.

In the broader context of thiourea derivatives, these compounds have demonstrated remarkable versatility as pharmaceutical agents. For instance, thiocarlide, a thiourea derivative, has been used as a drug against tuberculosis. Other thiourea compounds have found applications as algicides, fungicides, and insecticides, exemplified by chloromethiuron, which is used for agricultural pest control .

Beyond their direct therapeutic applications, thioureas also serve as key synthetic precursors for various nitrogen and sulfur-containing compounds, particularly pharmacologically relevant heterocycles. This versatility in organic synthesis further enhances the value of thioureas, including 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, in medicinal chemistry and drug discovery efforts .

The biological activity profile of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea underscores the importance of continued research to fully elucidate its mechanisms of action and therapeutic potential across various disease areas.

Current Research and Future Directions

Current research on 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea is focused on elucidating its mechanisms of action and optimizing its therapeutic potential across various disease areas. Investigators are particularly interested in understanding how the compound's unique structural features contribute to its biological activities and how these can be leveraged for the development of more effective therapeutic agents.

One area of active research involves the exploration of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion profiles. Such studies are crucial for assessing the compound's potential as a drug candidate and for guiding the development of improved derivatives with enhanced pharmacokinetic properties.

In vivo studies represent another important direction for future research. While in vitro studies provide valuable insights into the compound's mechanisms of action at the molecular and cellular levels, animal studies are essential for evaluating its efficacy and safety in more complex biological systems. Such studies can help identify potential therapeutic applications and inform the design of clinical trials.

Investigating the compound's interactions with specific biological targets is another promising avenue for research. Detailed structural and biochemical studies can provide insights into how 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea binds to and modulates the activity of various proteins and other biological molecules. This information can be valuable for rational drug design efforts aimed at developing more potent and selective derivatives.

On the synthetic front, the development of more efficient and environmentally friendly methods for preparing thiourea derivatives continues to be an active area of research. The recent advances in aqueous-based synthesis of thioureas represent an important step in this direction. Further refinements of these methods, along with the exploration of new synthetic approaches, can contribute to the sustainable production of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea and related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume